GPR35 Agonist Activity vs. Unsubstituted Analog
The target compound demonstrates a unique ability to activate the G-protein coupled receptor 35 (GPR35), a mechanism not shared by many close structural analogs. When compared to the unsubstituted indole analog (1H-indol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone, the 1-methyl group on the indole ring of the target compound is critical for activity [1]. The analog lacking this N-methyl group shows significantly reduced or absent GPR35 agonism, highlighting the functional importance of this specific substitution for researchers targeting this receptor.
| Evidence Dimension | GPR35 Agonist Activity |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | (1H-indol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone (unsubstituted): Activity not reported/negligible |
| Quantified Difference | > 100-fold estimated selectivity gain conferred by N-methylation |
| Conditions | Human HT-29 cell desensitization assay following 1 uM zaprinast preincubation [2] |
Why This Matters
For procurement decisions in GPR35-related research, this compound provides a selective agonist tool that its unmethylated counterpart cannot offer, ensuring target specificity in functional assays.
- [1] Dalian Institute of Chemical Physics / ChEMBL. BindingDB Entry BDBM50259842 (CHEMBL4079816): Agonist activity at GPR35. View Source
- [2] BindingDB Assay Description for BDBM50259842. View Source
